
Somatostatin-25
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Somatostatin-25 is a synthetic analog of the naturally occurring peptide hormone somatostatin. Somatostatin is known for its role in inhibiting the release of several other hormones, such as growth hormone, insulin, and glucagon. It is produced in various tissues, including the hypothalamus, pancreas, and gastrointestinal tract . This compound has been developed to mimic the biological activity of natural somatostatin but with enhanced stability and longer duration of action.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of somatostatin-25 involves solid-phase peptide synthesis (SPPS), a method commonly used for the production of peptides. The process begins with the attachment of the first amino acid to a solid resin. Subsequent amino acids are added one by one in a specific sequence, using coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt). After the peptide chain is fully assembled, it is cleaved from the resin and purified using high-performance liquid chromatography (HPLC) .
Industrial Production Methods
Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are employed to streamline the process, and large-scale purification techniques, such as preparative HPLC, are used to ensure high purity of the final product. The production process is optimized to maximize yield and minimize impurities .
化学反応の分析
Types of Reactions
Somatostatin-25 undergoes various chemical reactions, including:
Oxidation: The methionine residue in this compound can be oxidized to methionine sulfoxide.
Reduction: Disulfide bonds within the peptide can be reduced to free thiol groups.
Substitution: Amino acid residues in this compound can be substituted with other amino acids to create analogs with different properties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Amino acid substitutions are typically performed during the SPPS process by incorporating different amino acids into the peptide chain.
Major Products Formed
Oxidation: Methionine sulfoxide-containing this compound.
Reduction: Reduced this compound with free thiol groups.
Substitution: Various this compound analogs with altered amino acid sequences.
科学的研究の応用
Clinical Applications
Somatostatin-25 and its analogs have been extensively studied for their therapeutic potential in endocrine disorders, cancer treatment, and gastrointestinal conditions. Below are key areas where this compound has demonstrated efficacy:
Endocrine Disorders
- Acromegaly : this compound is effective in reducing growth hormone secretion, providing relief for patients suffering from acromegaly. It is often used as a first-line treatment or as an adjunct therapy following surgery .
- Cushing's Disease : Second-generation somatostatin analogs have shown promise in managing Cushing's disease by inhibiting adrenocorticotropic hormone secretion .
- Thyrotropinomas : It has been utilized to manage conditions involving excess thyroid-stimulating hormone .
Neuroendocrine Tumors
This compound is particularly beneficial in the diagnosis and treatment of gastroenteropancreatic neuroendocrine tumors (GEP-NETs). Its analogs are used to control symptoms associated with these tumors and to inhibit their growth . The use of somatostatin receptor imaging (e.g., PET scans) aids in the staging and management of these tumors .
Gastrointestinal Disorders
- Chronic Diarrhea : this compound is effective in treating chronic refractory diarrhea, particularly in patients with conditions like short bowel syndrome or pancreatic insufficiency .
- Variceal Bleeding : It has been employed to prevent complications from upper gastrointestinal bleeding due to varices in patients with liver cirrhosis .
Research Findings
Recent studies have highlighted the multifaceted applications of this compound across different medical fields:
Case Studies
A review of clinical applications indicates that somatostatin analogs have improved patient outcomes significantly:
- In one study involving patients with acromegaly, administration of somatostatin analogs resulted in a marked reduction in serum growth hormone levels within weeks .
- Another case highlighted successful management of secretory diarrhea associated with neuroendocrine tumors using somatostatin analogs, leading to improved quality of life for patients .
Efficacy and Safety
The safety profile of somatostatin analogs is generally favorable, with common side effects being manageable. Long-term studies indicate that these treatments can maintain efficacy without significant adverse effects over extended periods .
Comparative Data Table
The following table summarizes the on-label and off-label uses of this compound and its analogs:
Application Area | On-label Uses | Off-label Uses |
---|---|---|
Endocrinology | Acromegaly, Cushing's disease | Gonadotropinomas, Graves' orbitopathy |
Oncology | Management of GEP-NETs | Breast cancer, pancreatic cancer |
Gastroenterology | Prevention of variceal bleeding | Dumping syndrome, chronic diarrhea |
Other Conditions | Treatment for thyrotropinomas | Diabetic retinopathy |
作用機序
Somatostatin-25 exerts its effects by binding to somatostatin receptors, which are G protein-coupled receptors (GPCRs). Upon binding, it inhibits the release of various hormones by reducing intracellular cyclic adenosine monophosphate (cAMP) levels and activating protein phosphatases. This leads to decreased hormone secretion and modulation of cell signaling pathways .
類似化合物との比較
Similar Compounds
Octreotide: A synthetic analog of somatostatin with a longer half-life and used clinically for similar indications.
Lanreotide: Another long-acting somatostatin analog used in the treatment of acromegaly and neuroendocrine tumors.
Pasireotide: A newer somatostatin analog with broader receptor binding affinity and used for Cushing’s disease and acromegaly .
Uniqueness of Somatostatin-25
This compound is unique due to its specific amino acid sequence and modifications that enhance its stability and duration of action compared to natural somatostatin. This makes it a valuable tool in both research and clinical settings .
生物活性
Somatostatin-25 (SST-25) is a 25-amino acid peptide that plays a crucial role in various physiological processes, including the regulation of hormone secretion, modulation of neurotransmission, and involvement in cellular proliferation. This article provides a comprehensive overview of the biological activity of SST-25, supported by research findings, case studies, and data tables.
SST-25 is derived from the larger somatostatin family, which includes somatostatin-14 (SST-14) and somatostatin-28 (SST-28). The structure of SST-25 includes an N-terminal extension compared to SST-14, enhancing its potency in various biological activities. SST-25 acts primarily through binding to somatostatin receptors (SSTRs), which are G protein-coupled receptors that mediate its effects on target cells.
Key Receptors:
- SSTR1 : Involved in inhibiting hormone secretion.
- SSTR2 : Plays a significant role in antiproliferative effects.
- SSTR5 : Associated with the regulation of insulin secretion.
Hormonal Regulation
Research indicates that SST-25 is more effective than SST-14 in inhibiting insulin release from pancreatic beta cells. A study demonstrated that SST-25 significantly reduced insulin secretion in vitro, suggesting its potential therapeutic role in managing conditions like diabetes mellitus .
Antiproliferative Effects
SST-25 exhibits strong antiproliferative properties, particularly in neuroendocrine tumors (NETs). A multicenter study involving patients with pancreatic NETs showed that treatment with long-acting somatostatin analogs, including SST-25, resulted in a median progression-free survival (PFS) of 11.9 months . This indicates that SST-25 may be beneficial for patients with high-grade tumors.
Gastrointestinal Motility
In studies assessing gastrointestinal motility, SST-25 demonstrated inhibitory effects on electrically induced contractions in guinea pig ileum models. The IC50 values for SST-25 were found to be approximately 6.0×10−10M, indicating its potent inhibitory action compared to other somatostatin variants .
Data Table: Comparative Biological Activity of Somatostatin Variants
Somatostatin Variant | IC50 (M) | Potency Compared to SST-14 | Inhibition Type |
---|---|---|---|
Somatostatin-14 | 6.5×10−10 | Reference | Hormonal inhibition |
This compound | 6.0×10−10 | 3–14 times more potent | Insulin and GH inhibition |
Somatostatin-28 | 5.5×10−10 | Similar to SST-25 | Hormonal inhibition |
Treatment of Acromegaly
In patients with acromegaly, SST analogs including SST-25 have been shown to effectively suppress growth hormone levels. A clinical trial indicated that patients receiving SST analogs experienced significant reductions in insulin-like growth factor 1 (IGF-1) levels .
Neuroendocrine Tumors
The use of SST analogs like SST-25 has been established as a first-line treatment for well-differentiated gastroenteropancreatic NETs. The effectiveness is particularly noted in tumors with low Ki-67 indices, where the overall survival rates increase significantly .
Case Studies
- Pancreatic NET Case Study : A retrospective analysis involving 73 patients treated with long-acting SST analogs showed a median overall survival of 86 months for those with low hepatic tumor burden, highlighting the clinical efficacy of SST-25 in managing advanced NETs .
- Acromegaly Patient Study : A phase 2 trial demonstrated that patients switched from traditional injections to oral formulations of SST analogs maintained similar IGF-1 suppression levels, indicating the versatility and effectiveness of somatostatin peptides like SST-25 .
特性
IUPAC Name |
37-[[2-[2-[[6-amino-2-[[2-[[2-[[2-[[1-[2-[[2-[2-[[1-[4-amino-2-[(2-amino-3-hydroxypropanoyl)amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]-4-methylsulfanylbutanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]-4-carboxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-19,34-bis(4-aminobutyl)-31-(2-amino-2-oxoethyl)-13,25,28-tribenzyl-10,16-bis(1-hydroxyethyl)-7-(hydroxymethyl)-22-(1H-indol-3-ylmethyl)-6,9,12,15,18,21,24,27,30,33,36-undecaoxo-1,2-dithia-5,8,11,14,17,20,23,26,29,32,35-undecazacyclooctatriacontane-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C127H191N37O34S3/c1-66(142-105(177)78(36-18-21-46-128)147-107(179)81(39-24-49-138-126(134)135)148-110(182)83(43-44-99(172)173)151-108(180)82(40-25-50-139-127(136)137)152-120(192)95-42-26-51-163(95)123(195)68(3)144-106(178)84(45-53-199-6)146-103(175)67(2)143-119(191)94-41-27-52-164(94)124(196)90(59-97(133)170)158-104(176)76(131)62-165)102(174)141-61-98(171)145-92-64-200-201-65-93(125(197)198)160-117(189)91(63-166)159-122(194)101(70(5)168)162-116(188)87(56-73-32-14-9-15-33-73)157-121(193)100(69(4)167)161-111(183)80(38-20-23-48-130)149-114(186)88(57-74-60-140-77-35-17-16-34-75(74)77)155-113(185)86(55-72-30-12-8-13-31-72)153-112(184)85(54-71-28-10-7-11-29-71)154-115(187)89(58-96(132)169)156-109(181)79(150-118(92)190)37-19-22-47-129/h7-17,28-35,60,66-70,76,78-95,100-101,140,165-168H,18-27,36-59,61-65,128-131H2,1-6H3,(H2,132,169)(H2,133,170)(H,141,174)(H,142,177)(H,143,191)(H,144,178)(H,145,171)(H,146,175)(H,147,179)(H,148,182)(H,149,186)(H,150,190)(H,151,180)(H,152,192)(H,153,184)(H,154,187)(H,155,185)(H,156,181)(H,157,193)(H,158,176)(H,159,194)(H,160,189)(H,161,183)(H,162,188)(H,172,173)(H,197,198)(H4,134,135,138)(H4,136,137,139) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ULSWSROTDLVALI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCCN)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4)CC5=CC=CC=C5)CC(=O)N)CCCCN)NC(=O)CNC(=O)C(C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCC(=O)O)NC(=O)C(CCCNC(=N)N)NC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(=O)N)NC(=O)C(CO)N)C(=O)O)CO)C(C)O)CC8=CC=CC=C8)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C127H191N37O34S3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
2876.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。